3-氧代阿托伐他汀叔丁酯

描述

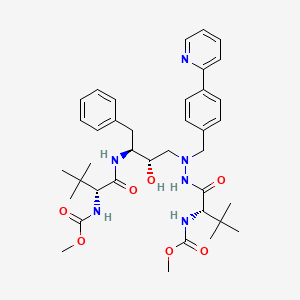

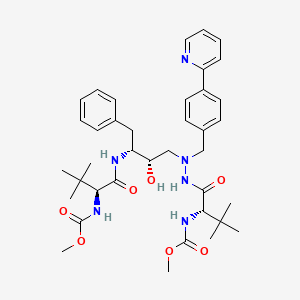

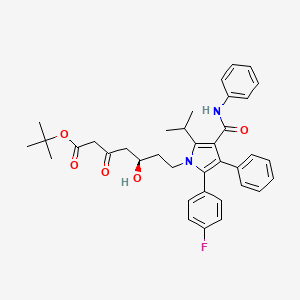

3-Oxo Atorvastatin tert-Butyl Ester is a Boc-protected oxo-derivative of Atorvastatin . It’s a byproduct impurity of Atorvastatin calcium, a selective, competitive HMG-CoA reductase inhibitor .

Synthesis Analysis

The synthesis of Atorvastatin and its intermediates, including 3-Oxo Atorvastatin tert-Butyl Ester, involves several procedures. These include the Paal-Knorr synthesis and several new synthetic strategies . An efficient synthesis of N3,4-diphenyl-5-(4-fluorophenyl)-2-isopropyl-1H-3-pyrrolecarboxamide (I), a key intermediate for the synthesis of Atorvastatin, has been described .Molecular Structure Analysis

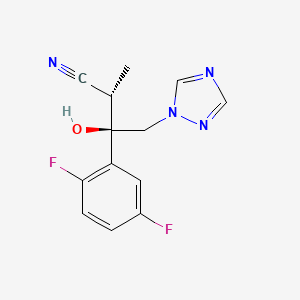

The molecular structure of 3-Oxo Atorvastatin tert-Butyl Ester is C37H41FN2O5 . Further details about its molecular structure can be found in the referenced link .Chemical Reactions Analysis

Atorvastatin, including its derivatives like 3-Oxo Atorvastatin tert-Butyl Ester, undergoes various chemical reactions during its synthesis. This includes the Paal-Knorr synthesis and several new synthetic strategies .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Oxo Atorvastatin tert-Butyl Ester can be found in the referenced link .科学研究应用

单相和双相培养基中的生物合成:

- “3-氧代阿托伐他汀叔丁酯”用于合成叔丁基(3R、5S)-6-氯-3,5-二羟基己酸,这是合成阿托伐他汀和瑞舒伐他汀的关键中间体。该过程涉及在有机溶剂中使用来自红酵母的羰基还原酶,显着增强了生物转化过程 (Liu 等人,2018)。

阿托伐他汀内酯的合成:

- 另一个应用是在阿托伐他汀内酯的合成中,它被用于 Hantzsch 型顺序三组分反应,有助于合成抗高脂血症药物阿托伐他汀钙 (Estévez 等人,2014)。

定向进化以实现高效合成:

- 已对来自红酵母的羰基还原酶的定向进化进行了研究,该还原酶对“3-氧代阿托伐他汀叔丁酯”表现出优异的活性,以改进叔丁基(3R、5S)-6-氯-3,5-二羟基己酸的合成 (Liu 等人,2017)。

凯龙合成改进工艺:

- 研究重点关注叔丁基 ((4R、6R)-6-氨基乙基-2,2-二甲基-1,3-二氧杂环-4-基) 乙酸的改进和实用合成,这是阿托伐他汀的关键手性侧链,突出了“3-氧代阿托伐他汀叔丁酯”在这一背景下的作用 (Xiong 等人,2014)。

公斤级制备阿托伐他汀钙:

- 还有关于阿托伐他汀钙大规模合成的研究,其中涉及转化高级中间体,包括“3-氧代阿托伐他汀叔丁酯” (Novozhilov 等人,2015)。

带标记的阿托伐他汀合成:

- 此外,该化合物已被用于合成 [14C] 阿托伐他汀,这是阿托伐他汀的标记版本,用于研究目的 (Lee 和 Woo,1999)。

阿托伐他汀合成中的其他应用:

- 其他各种研究关注阿托伐他汀合成中涉及“3-氧代阿托伐他汀叔丁酯”的不同方面,包括氧化溴环化、立体选择性合成和环境敏感方法 (Wu 等人,2017), (Vempala 等人,2022)。

阿托伐他汀的抗抑郁样作用:

- 除了在阿托伐他汀合成中的作用外,研究还探讨了阿托伐他汀的抗抑郁样作用,这可能与源自“3-氧代阿托伐他汀叔丁酯”的化合物的药理学特征相关 (Ludka 等人,2014)。

在神经保护和其他生物效应中的作用:

- 进一步的研究调查了阿托伐他汀的神经保护特性及其对各种生物途径的影响,这可能与“3-氧代阿托伐他汀叔丁酯”在药物开发中的应用间接相关 (Bell 和 Yellon,2003), (Lee 等人,2014)。

安全和危害

未来方向

While specific future directions for 3-Oxo Atorvastatin tert-Butyl Ester are not mentioned, Atorvastatin, from which it is derived, continues to be widely used in the treatment of cardiovascular diseases . Therefore, research into its derivatives, including 3-Oxo Atorvastatin tert-Butyl Ester, may continue to be an area of interest.

属性

IUPAC Name |

tert-butyl (5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H41FN2O5/c1-24(2)34-33(36(44)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29(41)22-30(42)23-31(43)45-37(3,4)5/h6-19,24,29,41H,20-23H2,1-5H3,(H,39,44)/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXLKFSRLPMJPO-GDLZYMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(=O)CC(=O)OC(C)(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](CC(=O)CC(=O)OC(C)(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H41FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo Atorvastatin tert-Butyl Ester | |

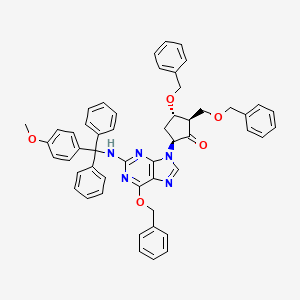

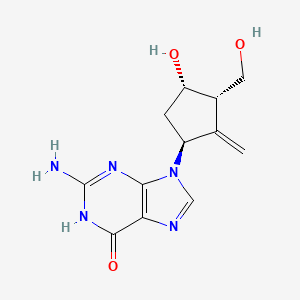

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。